molecular formula C13H25NO3 B2658169 N-Boc-(+/-)-3-aminooctanal CAS No. 1455442-31-5

N-Boc-(+/-)-3-aminooctanal

Cat. No.: B2658169
CAS No.: 1455442-31-5
M. Wt: 243.347
InChI Key: GSBODSPYPCQVRD-UHFFFAOYSA-N
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Description

“N-Boc-(+/-)-3-aminooctanal” is a compound that involves the Boc-protected amino group. The Boc group, also known as tert-butyl carbamates, is used in organic synthesis for the protection of amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . The X-ray structure of Boc2-alanine has also been determined .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical and Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Scientific Research Applications

Native Chemical Ligation at Phenylalanine

Native chemical ligation at phenylalanine has been facilitated by the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine. This compound enables successful ligation with C-terminal thioesters, followed by selective desulfurization, and has been applied in the synthesis of complex peptides, demonstrating the versatility of N-Boc amino acids in peptide synthesis (Crich & Banerjee, 2007).

N-tert-Butoxycarbonylation of Amines

The N-tert-butoxycarbonylation of amines, using commercially available heteropoly acid H3PW12O40, has been highlighted as an efficient and environmentally benign catalyst for the tert-butoxycarbonylation (Boc) of amines. This method underscores the importance of N-Boc as a protective group in peptide synthesis, providing a straightforward route to N-Boc-protected amino acids, which are crucial for the stability and reactivity control in peptide assembly (Heydari et al., 2007).

Resin-bound Sulfonyl Azides

The optimized protocol for loading resin-bound aminoethane sulfonyl azides using either Boc- or Fmoc-protected amino thioacids highlights a novel application of N-Boc in solid-phase peptide synthesis (SPPS). This method provides a convenient linker for peptide synthesis, showcasing the role of N-Boc-protected compounds in enhancing the efficiency of peptide chain assembly on solid supports (Merkx et al., 2007).

Ultrashort Peptide Self-Assembly

The role of N-Boc-protected peptides in the self-assembly of ultrashort peptides for drug and gene cargo transportation is another significant application. The stability provided by N-Boc groups facilitates the formation of peptide self-assemblies, which are critical for developing new biologics delivery systems and tissue engineering applications (Gupta et al., 2020).

Chemical Methods for Peptide and Protein Production

Advancements in peptide synthesis, particularly the development of N-Boc and Fmoc protecting groups, have revolutionized the field. These protective groups have enabled the synthesis of high-purity peptides through solid-phase and solution-phase methods, demonstrating the critical role of N-Boc in the advancement of peptide chemistry (Chandrudu et al., 2013).

Mechanism of Action

The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .

Safety and Hazards

The safety data sheet for N-Boc-1,2-diaminoethane, a similar compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

A recent study describes an efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Properties

IUPAC Name

tert-butyl N-(1-oxooctan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-5-6-7-8-11(9-10-15)14-12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBODSPYPCQVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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